2-Bromo-4-chloro-3,6-dimethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-3,6-dimethoxyaniline is an organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-3,6-dimethoxyaniline typically involves multiple steps, starting with the nitration of an appropriate benzene derivative followed by halogenation and methoxylation reactions. The specific conditions, such as temperature, pressure, and choice of reagents, are crucial to achieving the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high yield and purity. The process involves the use of specialized reactors and controlled environments to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-3,6-dimethoxyaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
2-Bromo-4-chloro-3,6-dimethoxyaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and processes.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-4-chloro-3,6-dimethoxyaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.
Comparison with Similar Compounds
2-Bromo-4-chloro-3,6-dimethoxyaniline is unique compared to other similar compounds due to its specific combination of functional groups. Similar compounds include:
2-Bromo-4-chloroaniline
2-Bromo-3,6-dimethoxyaniline
4-Chloro-3,6-dimethoxyaniline
These compounds differ in the positions and types of substituents on the aniline ring, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C8H9BrClNO2 |
---|---|
Molecular Weight |
266.52 g/mol |
IUPAC Name |
2-bromo-4-chloro-3,6-dimethoxyaniline |
InChI |
InChI=1S/C8H9BrClNO2/c1-12-5-3-4(10)8(13-2)6(9)7(5)11/h3H,11H2,1-2H3 |
InChI Key |
DCZZWZZVKMIRJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1N)Br)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.